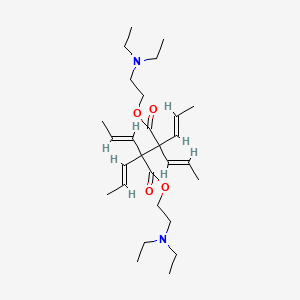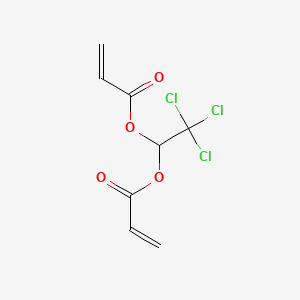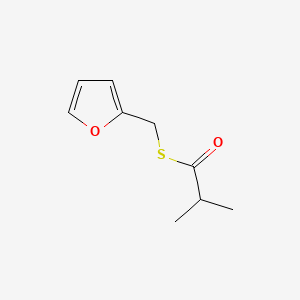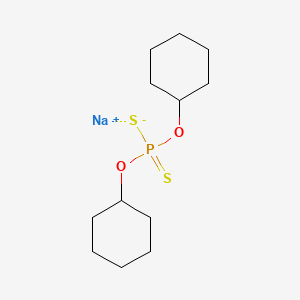
Sodium O,O-dicyclohexyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium O,O-dicyclohexyl dithiophosphate is a chemical compound with the molecular formula C₁₂H₂₂NaO₂PS₂. It is known for its use in various industrial applications, particularly in the field of flotation processes for mineral extraction . This compound is characterized by its unique structure, which includes dithiophosphate groups bonded to cyclohexyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium O,O-dicyclohexyl dithiophosphate can be synthesized through the reaction of dicyclohexyl phosphorodithioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, drying, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium O,O-dicyclohexyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
Sodium O,O-dicyclohexyl dithiophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the flotation process for mineral extraction, particularly in the separation of sulfide ores
Mecanismo De Acción
The mechanism of action of sodium O,O-dicyclohexyl dithiophosphate involves its interaction with metal ions and mineral surfaces. The dithiophosphate groups form strong bonds with metal ions, facilitating the separation of valuable minerals from ores. This interaction is crucial in the flotation process, where the compound acts as a collector, enhancing the hydrophobicity of the mineral particles and promoting their attachment to air bubbles .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium O,O-diisobutyl dithiophosphate
- Sodium O,O-di-sec-butyl phosphorodithioate
- Sodium 2-mercaptobenzothiazole
Uniqueness
Compared to similar compounds, sodium O,O-dicyclohexyl dithiophosphate exhibits unique properties such as higher selectivity and efficiency in the flotation process. Its structure allows for stronger interactions with metal ions, making it a preferred choice in certain industrial applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and interactions make it valuable in both scientific research and industrial processes.
Propiedades
Número CAS |
33581-25-8 |
|---|---|
Fórmula molecular |
C12H22NaO2PS2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
sodium;dicyclohexyloxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H23O2PS2.Na/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,16,17);/q;+1/p-1 |
Clave InChI |
BTDDXWJYTYAFQF-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OP(=S)(OC2CCCCC2)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




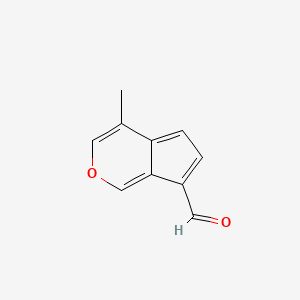
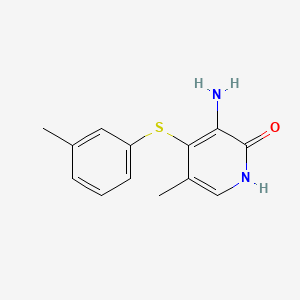

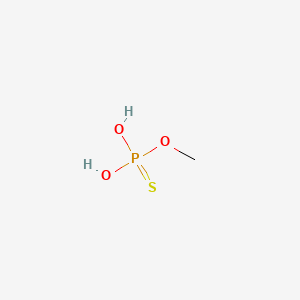
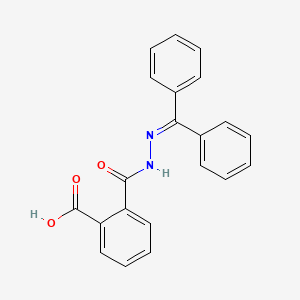
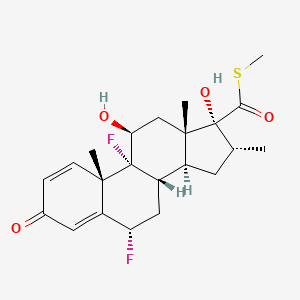
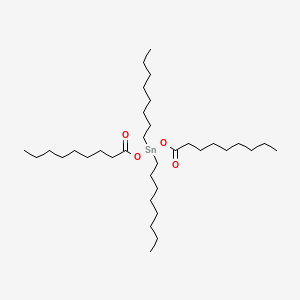
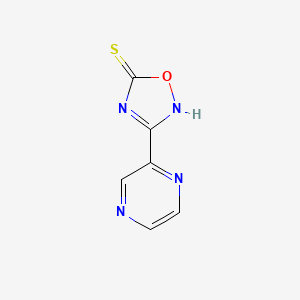
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
